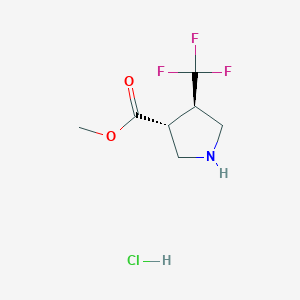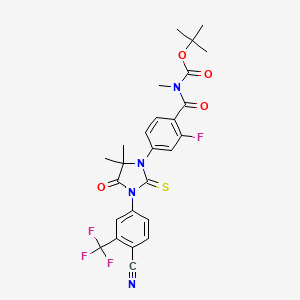![molecular formula C8H16ClNO B1436101 7-Oxaspiro[3.5]nonan-2-amine hydrochloride CAS No. 1632228-23-9](/img/structure/B1436101.png)
7-Oxaspiro[3.5]nonan-2-amine hydrochloride
Vue d'ensemble
Description
7-Oxaspiro[3.5]nonan-2-amine hydrochloride is a chemical compound with the CAS Number: 1632228-23-9 . It has a molecular weight of 177.67 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H15NO.ClH/c9-7-5-8(6-7)1-3-10-4-2-8;/h7H,1-6,9H2;1H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid .Applications De Recherche Scientifique
Aminomethylation of Guareschi Imides
The study by Khrustaleva et al. (2017) explored the aminomethylation reaction of 9-benzyl-2,4-dioxo-3,9-diazaspiro[5.5]undecane-1,5-dicarbonitrile hydrochloride, leading to the formation of 7-substituted 1'-benzyl-2,4-dioxo-1H,5Hspiro[3,7-diazabicyclo[3.3.1]nonane-9,4'-piperidine]-1,5-dicarbonitrile derivatives. This research contributes to the synthetic pathway exploration for spirocyclic compounds (Khrustaleva et al., 2017).
Synthesis of Spirocyclic Oxetane-Fused Benzimidazole
Gurry et al. (2015) described a novel synthesis of 2-oxa-7-azaspiro[3.5]nonane, showcasing the conversion of spirocyclic oxetanes into fused benzimidazole compounds. This methodological development expands the toolkit for constructing complex heterocyclic structures with potential for drug discovery applications (Gurry et al., 2015).
β-Lactones Synthesis
Wedler and Schick (2003) focused on the synthesis of β-lactones by aldolization of ketones, including the production of 3,3-dimethyl-1-oxaspiro[3.5]nonan-2-one. Their work provides insights into the use of spirocyclic compounds in the synthesis of lactones, which are valuable intermediates in organic synthesis and have potential pharmaceutical applications (Wedler & Schick, 2003).
One-pot Synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones
Huynh et al. (2017) achieved the one-pot synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones using Mn(III)-based oxidation, demonstrating an efficient method for creating spirocyclic scaffolds that are of interest in medicinal chemistry and materials science (Huynh et al., 2017).
Diversity-Oriented Synthesis of Azaspirocycles
Wipf et al. (2004) reported the diversity-oriented synthesis of azaspirocycles, highlighting the versatility of spirocyclic compounds in drug discovery. They demonstrated methods for converting dicyclopropylmethylamines into functionalized pyrrolidines, piperidines, and azepines, which are important scaffolds in pharmaceutical research (Wipf et al., 2004).
Analyse Biochimique
Biochemical Properties
7-Oxaspiro[3.5]nonan-2-amine hydrochloride plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound is known to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the specific enzyme and reaction context. For instance, it may bind to the active site of an enzyme, altering its conformation and affecting its catalytic activity. Additionally, this compound can interact with proteins, influencing their structure and function, which can have downstream effects on cellular processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. These changes can affect cellular metabolism, potentially altering the production and utilization of key metabolites. The impact of this compound on cell signaling and gene expression highlights its potential as a tool for studying cellular processes and developing therapeutic strategies .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is its binding interactions with biomolecules, such as enzymes and proteins. By binding to these molecules, it can inhibit or activate their function, leading to changes in cellular processes. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes. These molecular interactions are crucial for understanding the compound’s overall impact on cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but may degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential effects on cellular function, including alterations in cell growth and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound may result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the levels of specific metabolites, potentially altering the overall metabolic balance within cells. By interacting with key enzymes, this compound can modulate the flow of metabolites through different pathways, impacting cellular energy production and biosynthesis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. This compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Once inside the cell, this compound can localize to different cellular compartments, where it exerts its effects. The distribution of this compound within tissues can also influence its overall activity and potential therapeutic applications .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. This compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound to specific subcellular regions can influence its interactions with biomolecules and its overall impact on cellular processes .
Propriétés
IUPAC Name |
7-oxaspiro[3.5]nonan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c9-7-5-8(6-7)1-3-10-4-2-8;/h7H,1-6,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBTXGHQPBUVCGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC(C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1632228-23-9 | |
| Record name | 7-oxaspiro[3.5]nonan-2-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl (7r,9r)-9-(benzylamino)-3-oxabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B1436018.png)

![({2-[4-(2-Methylphenyl)piperazin-1-yl]pyridin-3-yl}methyl)amine](/img/structure/B1436020.png)










![3-Ethyl 5-Methyl 2-[(2-Aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate Fumarate](/img/structure/B1436041.png)